molecular formula C19H38O2 B146152 Tuberculostearic acid CAS No. 542-47-2

Tuberculostearic acid

Cat. No.: B146152
CAS No.: 542-47-2
M. Wt: 298.5 g/mol
InChI Key: BEOUGZFCUMNGOU-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Tuberculostearic acid (TBSA), also known as 10-Methyloctadecanoic acid, is a fatty acid unique to mycobacteria and some corynebacteria . The primary target of TBSA is the bacterial cell membrane, where it plays a significant role in membrane dynamics .

Mode of Action

TBSA interacts with its target, the bacterial cell membrane, by integrating into the lipid bilayer. This integration affects the fluidity and stability of the membrane . The production of TBSA can be inhibited by the addition of pivalic acid to mycobacterial growth cultures or by a gene knockout encoding a flavin adenine dinucleotide (FAD)-binding oxidoreductase .

Biochemical Pathways

The biosynthesis of TBSA involves a two-step process. A SAM-dependent methyltransferase encoded by the bfaB gene and a FAD-binding oxidoreductase are both required in this process . . This results in the production of an intermediate, termed 10-methylene stearate, which is detected only in specific strains .

Pharmacokinetics

It is known that tbsa is a major constituent of the cell wall in mycobacteria , suggesting that it is well-distributed within the bacterial cell.

Result of Action

The presence of TBSA in the cell membrane contributes to the unique properties of mycobacterial membranes, including their resistance to certain antibiotics . The production of tbsa can be inhibited, leading to changes in the bacterial cell membrane and potentially affecting the bacterium’s survival .

Action Environment

Environmental factors can influence the production of TBSA. For example, the addition of pivalic acid to mycobacterial growth cultures can inhibit TBSA production . Furthermore, different mycobacterial strains show differential production of TBSA, suggesting that genetic factors also play a role .

Biochemical Analysis

Biochemical Properties

Tuberculostearic acid plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, particularly a SAM-dependent methyltransferase encoded by bfaB and a flavin adenine dinucleotide (FAD)-binding oxidoreductase . These interactions are crucial for the two-step biosynthesis of this compound .

Cellular Effects

This compound influences various types of cells and cellular processes. It impacts cell function by affecting membrane dynamics . It also influences cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules and its effects on gene expression. It is produced by an enzyme called Cfa, and its loss can cause a growth defect and slow reformation of a membrane domain near the pole of the rod-shaped cell .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that the production of this compound can be inhibited by the addition of pivalic acid to mycobacterial growth cultures . This suggests that this compound has a certain degree of stability and degradation over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

This compound is involved in specific metabolic pathways. It interacts with enzymes and cofactors during its biosynthesis . Detailed information about its effects on metabolic flux or metabolite levels is not currently available.

Subcellular Localization

This compound is localized within the intracellular membrane domain (IMD), where it controls both cellular growth and recovery from membrane fluidization by facilitating subpolar localization of the IMD . This suggests that this compound plays a crucial role in the subcellular localization and activity of the IMD.

Preparation Methods

Synthetic Routes and Reaction Conditions: The biosynthesis of tuberculostearic acid involves a two-step enzymatic process. The first step is catalyzed by a S-adenosyl-L-methionine-dependent methyltransferase, which adds a methyl group to oleic acid, forming 10-methylene stearate. The second step involves a flavin adenine dinucleotide-binding oxidoreductase, which converts 10-methylene stearate to this compound .

Industrial Production Methods: Industrial production of this compound can be achieved through the cultivation of Mycobacterium species under controlled conditions. The addition of pivalic acid to the growth medium can inhibit the production of this compound, allowing for the selective production of intermediates . This method is crucial for understanding the biosynthesis and regulation of this compound in mycobacteria.

Chemical Reactions Analysis

Types of Reactions: Tuberculostearic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions involving this compound typically require catalysts or specific reaction conditions to facilitate the replacement of functional groups.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield shorter-chain fatty acids or carboxylic acids, while reduction can produce alcohols or alkanes.

Comparison with Similar Compounds

    Stearic Acid: A saturated fatty acid without the methyl group at the tenth carbon position.

    Oleic Acid: An unsaturated fatty acid that serves as the substrate for the biosynthesis of tuberculostearic acid.

    Mycolic Acids: Long-chain fatty acids found in the cell walls of mycobacteria, similar in function to this compound but with different structural features.

Uniqueness: this compound is unique due to its specific methylation at the tenth carbon position, which is not found in other common fatty acids. This structural feature contributes to its diagnostic value and its role in the unique membrane dynamics of mycobacteria .

Properties

IUPAC Name

10-methyloctadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H38O2/c1-3-4-5-6-9-12-15-18(2)16-13-10-7-8-11-14-17-19(20)21/h18H,3-17H2,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEOUGZFCUMNGOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(C)CCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H38O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50862155
Record name Tuberculostearic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50862155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Tuberculostearic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004085
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

542-47-2
Record name Tuberculostearic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=542-47-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tuberculostearic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000542472
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tuberculostearic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50862155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TUBERCULOSTEARIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C2LR962W58
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Tuberculostearic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004085
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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